1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane
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Overview
Description
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[211]hexane is a heterocyclic compound that features a bicyclic structure with an oxadiazole ring
Mechanism of Action
Target of Action
The primary targets of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[21It is known that oxadiazole derivatives have been the center of attention for their high therapeutic values . They have shown promising results in cancer therapy and have been used to overcome multidrug resistance .
Mode of Action
Oxadiazole derivatives have been reported to act on several enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation . They also inhibit some pathways like telomerase activity, focal adhesion kinase(FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in cancer cell proliferation .
Pharmacokinetics
In silico predictions and pharmacokinetic studies of similar compounds have confirmed high oral bioavailability .
Result of Action
Oxadiazole derivatives have been reported to show promising anticancer activity . For example, IC 50 values of a similar compound were observed for in-vitro anti-cancer activities against the MCF-7 and KB cell lines .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted hydrazide with an appropriate carboxylic acid derivative under dehydrative conditions to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.
Bicyclic Heterocycles: Compounds with similar bicyclic structures, such as bicyclo[2.2.1]heptane derivatives, can be compared in terms of their stability and reactivity.
Uniqueness
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane is unique due to its combination of the oxadiazole ring and the bicyclic structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.
Biological Activity
1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane is a compound that features a unique bicyclic structure combined with a 1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C₈H₁₁N₃O |
Molecular Weight | 165.19 g/mol |
IUPAC Name | 2-(2-azabicyclo[2.1.1]hexan-1-yl)-5-methyl-1,3,4-oxadiazole |
PubChem CID | 125424477 |
Appearance | Liquid |
Storage Temperature | 4 °C |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of this structure can possess antibacterial, antifungal, and antiviral activities:
- Antibacterial Activity : A series of studies have demonstrated that derivatives of 1,3,4-oxadiazole can effectively inhibit various bacterial strains. For instance, compounds with specific substituents on the oxadiazole ring showed potent activity against Mycobacterium tuberculosis and other resistant strains .
- Antifungal Activity : The oxadiazole derivatives have also been evaluated for their antifungal properties. Some studies suggest that these compounds can disrupt fungal cell wall synthesis or interfere with essential metabolic pathways .
Study on Antitubercular Activity
In a notable study by Desai et al., several pyridine-based derivatives of 1,3,4-oxadiazole were synthesized and tested for their antitubercular effects. The most active compounds demonstrated significant inhibition against Mycobacterium bovis BCG with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM . Molecular docking studies revealed strong binding affinities to the enoyl reductase (InhA) enzyme, crucial for fatty acid biosynthesis in mycobacteria.
Research on Antimicrobial Mechanisms
Another investigation focused on the mechanism of action of oxadiazole derivatives against Gram-positive bacteria. Compounds were found to inhibit lipoteichoic acid synthesis, which is vital for bacterial growth and biofilm formation. This mechanism highlights the potential of these compounds in treating resistant bacterial infections .
Pharmacological Applications
The biological activity of this compound extends beyond antimicrobial effects:
- Anticancer Properties : Preliminary studies suggest that oxadiazole derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
- Anti-inflammatory Effects : Some research indicates that these compounds may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .
Properties
IUPAC Name |
2-(2-azabicyclo[2.1.1]hexan-1-yl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-11-7(12-5)8-2-6(3-8)4-9-8/h6,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAWNIBBMPGQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C23CC(C2)CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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